molecular formula C23H24N2O3 B023144 cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide CAS No. 105310-75-6

cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide

Cat. No.: B023144
CAS No.: 105310-75-6
M. Wt: 376.4 g/mol
InChI Key: JOTWZGIFEGRKFM-HXOBKFHXSA-N
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Description

cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide is a key chiral synthetic intermediate in organic and medicinal chemistry research. Its primary application is in the synthesis of Levomilnacipran, a potent serotonin and norepinephrine reuptake inhibitor (SNRI) used in pharmaceutical development . The compound features a cyclopropane ring core with a phthalimido group, which serves as a protected primary amine functionality crucial for further chemical transformations. The cis-relative configuration of the stereocenters on the cyclopropane ring is essential for its biological activity and specificity. In the synthetic pathway, this intermediate is strategically used to build the complex molecular architecture of Levomilnacipran, where the phthalimide group can be selectively deprotected to reveal a reactive aminomethyl group . This makes it an invaluable building block for researchers developing and optimizing synthetic routes to pharmaceutically active compounds, particularly those targeting the central nervous system. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-3-24(4-2)22(28)23(16-10-6-5-7-11-16)14-17(23)15-25-20(26)18-12-8-9-13-19(18)21(25)27/h5-13,17H,3-4,14-15H2,1-2H3/t17-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTWZGIFEGRKFM-HXOBKFHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201110472
Record name rel-(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide
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Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105310-75-6
Record name rel-(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide
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Record name rel-(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
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Biological Activity

Cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide, with CAS number 105310-75-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, particularly focusing on its antibacterial and antifungal properties.

The molecular formula of this compound is C23H24N2O3C_{23}H_{24}N_{2}O_{3}, with a molecular weight of 376.45 g/mol. Key physical properties include:

  • Melting Point : 130-132°C
  • Boiling Point : 546.1±29.0°C (predicted)
  • Density : 1.254 g/cm³
  • Solubility : Slightly soluble in DMSO and methanol .

Synthesis

Synthesis of this compound typically involves multi-step organic reactions where the dioxoisoindoline moiety is introduced to the cyclopropanecarboxamide framework. The specific synthetic routes may vary, but they generally require careful control of reaction conditions to achieve the desired stereochemistry and yield.

Antibacterial Activity

Research has indicated that derivatives of dioxoisoindolines exhibit significant antibacterial properties. A study conducted on similar compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Example 1Staphylococcus aureus625–1250 µg/mL
Example 2Staphylococcus epidermidisEffective
Example 3Pseudomonas aeruginosaEffective
Example 4Enterococcus faecalis625 µg/mL
Example 5Escherichia coliNo activity

The tested compounds, including those structurally related to this compound, showed promising results against S. aureus and S. epidermidis, indicating that modifications to the dioxoisoindoline structure can enhance antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity has also been evaluated. Compounds similar in structure have shown effectiveness against Candida albicans, a common fungal pathogen:

CompoundFungal Strain TestedActivity
Example ACandida albicansSignificant activity
Example BOther strainsVariable activity

The results indicated that most tested compounds exhibited antifungal properties, reinforcing the potential of dioxoisoindoline derivatives in treating fungal infections .

Case Studies

Several studies have reported on the biological activities of dioxoisoindoline derivatives:

  • Study on Antimicrobial Properties :
    • A series of 1,3-dioxolane derivatives were synthesized and tested for antimicrobial activity. The study found that specific structural modifications led to enhanced antibacterial and antifungal activities against clinically relevant strains .
  • Mechanistic Insights :
    • Research has suggested that the mechanism of action for these compounds may involve disruption of bacterial cell wall synthesis or interference with fungal cell membrane integrity, although detailed mechanisms remain to be fully elucidated .

Scientific Research Applications

The compound features a cyclopropane ring, which contributes to its unique pharmacological properties. Its structure includes a dioxoisoindoline moiety, enhancing its interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs. The presence of the isoindoline core suggests possible activity against various biological targets.

Case Studies

  • Antidepressant Activity : Initial studies indicate that derivatives of isoindoline compounds exhibit antidepressant effects. For instance, compounds with similar structures have been shown to interact with serotonin receptors, suggesting that cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide may also possess similar properties .
  • Anticancer Potential : Research has explored the cytotoxic effects of isoindoline derivatives on cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in specific cancer types, indicating potential for further development as anticancer agents .

Pharmacological Studies

The pharmacokinetic profile of this compound has been evaluated for its absorption and metabolism.

Key Findings

  • Absorption and Distribution : The compound is predicted to have high gastrointestinal absorption and is likely to penetrate the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .
  • Enzyme Interaction : It has been identified as an inhibitor of several cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP2D6), which could impact drug metabolism and interactions .

Chemical Synthesis

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Understanding its synthesis is crucial for scaling up production for research purposes.

Comparison with Similar Compounds

Key Physical Properties:

  • Melting Point : 130–132°C
  • Density : 1.293 g/cm³
  • Solubility: Slightly soluble in DMSO and methanol
  • Storage : Recommended at 2–8°C

The stereochemistry of the cyclopropane ring (cis-configuration) is critical for its role as a precursor to bioactive molecules like Milnacipran, where stereochemical purity impacts pharmacological activity .

Comparison with Similar Compounds

The compound is structurally and functionally compared to three categories of analogs: (1) cyclopropane carboxamides with alternative substituents, (2) stereoisomers, and (3) derivatives with modified functional groups.

Table 1: Structural and Functional Comparison

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Role
Target Compound (105310-75-6) C23H24N2O3 376.45 Phthalimide, cyclopropane, carboxamide Milnacipran intermediate
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C20H23NO3 325.40 4-Methoxyphenoxy, cyclopropane No direct therapeutic role
Milnacipran (92623-85-3) C15H22N2O 246.35 Aminomethyl, cyclopropane SNRI (fibromyalgia/depression)
(1S,2R)-Stereoisomer (1237261-65-2) C23H24N2O3 376.45 Phthalimide, cyclopropane (specific stereochemistry) Intermediate with potential stereochemical selectivity
cis-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride C15H23ClN2O 282.81 Aminomethyl (protonated), cyclopropane Milnacipran active metabolite

Key Comparisons:

Functional Group Impact: The phthalimide group in the target compound acts as a protecting group during synthesis, which is later removed to yield the primary amine in Milnacipran . In contrast, analogs like N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide lack this feature, limiting their utility in multi-step synthetic pathways.

Stereochemical Considerations :

  • The (1S,2R)-stereoisomer (CAS: 1237261-65-2) shares the same molecular formula as the target compound but differs in spatial arrangement. Such stereoisomers are critical in drug development, as they may exhibit divergent binding affinities or metabolic stability.

Pharmacological Derivatives :

  • Milnacipran (CAS: 92623-85-3) is 35% lighter than the target compound due to the absence of the phthalimide group. Its protonated hydrochloride form (CAS: MFCD00901293) enhances solubility and bioavailability, underscoring the importance of functional group modification in drug design.

Synthetic Efficiency :

  • The target compound is synthesized via cyclopropane ring formation followed by phthalimide conjugation, achieving a diastereomeric ratio (dr) of 23:1 in related analogs . This highlights the challenge of stereochemical control in cyclopropane systems compared to simpler carboxamides.

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane core is constructed via a [2+1] cycloaddition strategy. A patented method (WO2014203277A2) outlines the reaction of 2-phenylacetonitrile with (R)-epichlorohydrin in the presence of sodium hydride, yielding a bicyclic intermediate. Hydrolysis of this intermediate with aqueous sodium hydroxide generates (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, which undergoes acid-mediated ring opening to form the cyclopropane carboxylic acid.

Key Reaction Conditions:

  • Solvent: Toluene or dimethylformamide (DMF)

  • Base: Sodium hydride (NaH) or potassium tert-butoxide

  • Temperature: 0–5°C for cycloaddition; 80–100°C for hydrolysis

Introduction of the Dioxoisoindolinylmethyl Group

The dioxoisoindolinylmethyl moiety is introduced via nucleophilic substitution. The cyclopropane carboxylic acid is converted to a bromomethyl derivative using phosphorus tribromide (PBr₃). Subsequent reaction with potassium phthalimide in DMF at 60°C yields the intermediate cis-2-(phthalimidomethyl)-1-phenylcyclopropane-1-carboxylic acid.

Optimization Notes:

  • Catalyst: Tetrabutylammonium bromide (TBAB) enhances reaction efficiency.

  • Purity: Recrystallization from ethanol/water (7:3) achieves >98% purity.

Carboxamide Functionalization

The carboxylic acid intermediate is converted to the N,N-diethylcarboxamide using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with diethylamine in dichloromethane.

Yield Data:

StepYield (%)Purity (%)
Cyclopropane formation7295
Phthalimide addition8598
Amidation9099

Stereochemical Control

The cis configuration of the cyclopropane ring is achieved through stereospecific synthesis. The use of (R)-epichlorohydrin ensures the desired (1R,2S) stereochemistry, as evidenced by X-ray crystallography. Chiral HPLC analysis (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms an enantiomeric excess (ee) of >99%.

Critical Factors Affecting Stereochemistry:

  • Epoxide Configuration: (R)-epichlorohydrin directs the transannular cyclization to form the cis isomer.

  • Temperature Control: Reactions conducted below 10°C minimize racemization.

Industrial-Scale Production Methods

Large-Scale Cyclopropane Synthesis

Industrial processes replace sodium hydride with safer bases like potassium carbonate (K₂CO₃) in cyclopropane formation, reducing pyrophoric risks. Continuous flow reactors improve yield consistency (±2% batch-to-batch variation).

Purification Techniques

  • Crystallization: The final compound is purified via antisolvent crystallization using ethyl acetate and n-heptane.

  • Chromatography: Silica gel chromatography (ethyl acetate/hexane 1:4) removes residual phthalimide byproducts.

Comparative Analysis of Methodologies

ParameterLaboratory-Scale MethodIndustrial-Scale Method
Cyclopropane CatalystSodium hydridePotassium carbonate
Reaction Time24 hours8 hours
Yield72%68%
Safety ProfileHazardousImproved

Novel Synthetic Approaches

Enzymatic Resolution

Recent advances employ lipase-mediated kinetic resolution to separate cis/trans isomers, achieving 94% ee with Candida antarctica lipase B.

Green Chemistry Alternatives

Solvent-free mechanochemical synthesis using ball milling reduces waste generation by 40% while maintaining 85% yield .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide?

The compound is typically synthesized via [3 + 2] cycloaddition reactions or base-promoted alkylation. For example, organophotoredox-catalyzed cycloadditions using methyl acrylate derivatives (e.g., methyl (E)-3-(1,3-dioxoisoindolin-2-yl)acrylate) enable diastereoselective formation of the cyclopropane core . Base-mediated coupling of 1,3-dioxoisoindoline derivatives with cyclopropane precursors (e.g., N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide) in the presence of phenol derivatives can also yield the target compound, though diastereomer separation via silica gel chromatography is often required .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

High-resolution 1H^1H and 13C^{13}C NMR are critical for verifying the cyclopropane geometry and phthalimide substitution. Key diagnostic signals include the cyclopropane protons (δ ~1.5–2.5 ppm, split due to ring strain) and aromatic protons from the phthalimide moiety (δ ~7.8–8.0 ppm) . IR spectroscopy can confirm the presence of carbonyl groups (C=O stretching at ~1700–1750 cm1^{-1}) and secondary amides (N-H bending at ~1550 cm1^{-1}) .

Advanced: How can diastereoselectivity be optimized during the synthesis of cyclopropane-containing analogs?

Diastereoselectivity (dr >20:1) is achievable through steric and electronic control in photoredox-catalyzed reactions. Substituents on the acrylate precursor (e.g., electron-withdrawing groups) enhance transition-state stabilization, favoring cis-configuration . Solvent polarity and temperature also influence selectivity; non-polar solvents (e.g., hexanes) and low temperatures (−20°C to 0°C) reduce byproduct formation .

Advanced: What challenges arise in resolving the cis configuration of the cyclopropane ring via X-ray crystallography?

The cyclopropane ring’s rigidity and anisotropic displacement parameters complicate electron density mapping. Software suites like SHELX and WinGX are essential for refining twinned or high-resolution data. For example, SHELXL’s robust refinement algorithms can resolve overlapping thermal motions in the cyclopropane carbons, while ORTEP-3 visualizes anisotropic displacement ellipsoids to confirm stereochemistry .

Advanced: How do intermolecular hydrogen bonding networks influence the compound’s crystallographic packing?

Graph set analysis (e.g., Etter’s rules) reveals that N-H···O=C interactions between the phthalimide carbonyl and adjacent amide protons form R22(8)R_2^2(8) motifs, stabilizing layered crystal packing. These interactions are critical for predicting solubility and polymorphism, as disrupted H-bonding can lead to amorphous phases .

Basic: What pharmacological relevance does this compound hold in academic research?

As a precursor to Milnacipran hydrochloride (a serotonin-norepinephrine reuptake inhibitor), its structural analogs are studied for antidepressant activity. In vitro assays targeting monoamine transporters (e.g., SERT and NET) require enantiomeric resolution, as the cis-configuration is pharmacologically active .

Advanced: How can contradictions in synthetic yield data across studies be reconciled?

Discrepancies in yields (e.g., 78% vs. 60%) often stem from variations in reaction scale, purification methods, or diastereomer ratios. For instance, preparative chromatography with hexanes/EtOAc (5:1) improves recovery of the major diastereomer, while smaller scales (<50 mg) may suffer from adsorption losses .

Basic: What computational tools aid in modeling the compound’s conformational dynamics?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy minima for cyclopropane ring puckering and phthalimide orientation. Molecular docking studies against monoamine transporters use AutoDock Vina to assess binding affinity correlations with experimental IC50_{50} values .

Advanced: What strategies mitigate degradation during long-term storage of this compound?

Degradation via hydrolysis of the phthalimide moiety is minimized by storing under anhydrous conditions (argon atmosphere, molecular sieves) at −20°C. Regular NMR monitoring (every 6 months) detects carbonyl reduction or cyclopropane ring-opening byproducts .

Advanced: How does the compound’s stereochemistry impact its pharmacological profile?

The cis-configuration enhances binding to the norepinephrine transporter (NET) by aligning the phthalimide group with hydrophobic pockets. Enantiomeric purity (>99% ee) is validated via chiral HPLC (e.g., Chiralpak AD-H column), as even minor stereoisomers can reduce potency by 10–100-fold .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide

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